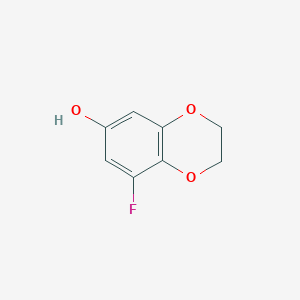![molecular formula C7H5BrClN3 B6158137 8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1934947-20-2](/img/new.no-structure.jpg)
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique structure, which combines a triazole ring with a pyridine ring, making it a valuable scaffold for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Chloromethylation: The chloromethyl group is introduced at the 3rd position using chloromethylating agents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The triazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides.
科学研究应用
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: The compound is used to study receptor interactions and signal transduction pathways.
Neuroscience: It is employed in research on neurological disorders and brain function.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, alter receptor binding, or affect signal transduction pathways.
相似化合物的比较
Similar Compounds
- 8-bromo-3-chloro[1,2,4]triazolo[4,3-a]pyridine
- 8-bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
1934947-20-2 |
|---|---|
分子式 |
C7H5BrClN3 |
分子量 |
246.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



